6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Description
The compound “6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a complex organic molecule. It contains a pyrido[4,3-d]pyrimidine core, which is a type of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods such as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one example, pyrazolo[3,4-d]pyrimidine derivatives were synthesized by the reaction of 5-aminopyrazole-4(N-benzoyl)carbohydrazide derivatives with appropriate triethylorthoesters .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[4,3-d]pyrimidine core and a fluorophenoxybenzoyl group attached to it. The compound has a molecular weight of 254.29 .Chemical Reactions Analysis
Pyrimidine derivatives have been found to exhibit a range of chemical reactions. For instance, they have been used in the synthesis of novel CDK2 inhibitors . They have also been used in the synthesis of novel anti-inflammatory agents .Physical and Chemical Properties Analysis
The compound “this compound” is a brownish solid with a melting point greater than 300 °C . Its InChI Code is 1S/C14H14N4O/c15-14-16-8-11-9-18 (7-6-12 (11)17-14)13 (19)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2, (H2,15,16,17) .Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and functional groups. Some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Other pyrimidine derivatives have been found to have anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[3-(4-fluorophenoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-4-6-17(7-5-16)26-18-3-1-2-14(10-18)20(25)24-9-8-19-15(12-24)11-22-13-23-19/h1-7,10-11,13H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKOHRSTHSPEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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